6,7-Dimethoxy-4-methylquinolin-3-amine
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Overview
Description
6,7-Dimethoxy-4-methylquinolin-3-amine is a heterocyclic compound that belongs to the quinoline family Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-4-methylquinolin-3-amine can be achieved through several methods. One common approach involves the cyclization of suitable aniline-type precursors. For instance, the Skraup reaction and its modification, the Doebner-Miller synthesis, are often employed. These methods typically involve the use of glycerol and sulfuric acid or a separately prepared α,β-unsaturated carbonyl compound, such as crotonaldehyde .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-4-methylquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
6,7-Dimethoxy-4-methylquinolin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-4-methylquinolin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Aminoquinoline: Known for its antimalarial activity, particularly in the form of chloroquine.
2-Aminoquinoline: Studied for its potential in medicinal chemistry and material science.
6,7-Dimethoxyquinoline: Similar in structure but lacks the amino group, affecting its reactivity and applications.
Uniqueness
6,7-Dimethoxy-4-methylquinolin-3-amine is unique due to the presence of both amino and methoxy groups, which enhance its chemical reactivity and potential applications. Its specific substitution pattern allows for unique interactions with biological targets and diverse chemical transformations.
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
6,7-dimethoxy-4-methylquinolin-3-amine |
InChI |
InChI=1S/C12H14N2O2/c1-7-8-4-11(15-2)12(16-3)5-10(8)14-6-9(7)13/h4-6H,13H2,1-3H3 |
InChI Key |
WBADCENOPFXWQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC2=CC(=C(C=C12)OC)OC)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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